molecular formula C26H20ClN3O2 B2694492 (2Z)-3-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile CAS No. 956189-95-0

(2Z)-3-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile

Cat. No.: B2694492
CAS No.: 956189-95-0
M. Wt: 441.92
InChI Key: KTNVNWUQEMWTCH-HMMYKYKNSA-N
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Description

(2Z)-3-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile is a synthetic pyrazole-derivative chemical reagent intended for research and development purposes. Compounds featuring the pyrazole scaffold are recognized as privileged structures in medicinal chemistry due to their versatile biological efficacy and are found in several commercially available drugs . The specific structure of this compound, which integrates a chloro-substituted diphenylpyrazole core linked to a dimethoxyphenylpropenenitrile unit, suggests potential for diverse biological activity. Similar pyrazole-containing molecules are investigated extensively for their antibacterial, anti-inflammatory, antioxidant, and anticancer properties . The 3,4-dimethoxyphenyl moiety, present in other research compounds, may influence the molecule's electronic properties and its interaction with biological targets . Researchers can explore this compound as a key intermediate or precursor in multicomponent reactions (MCRs), which are powerful tools for the efficient and step-economical synthesis of complex polyheterocyclic libraries for high-throughput screening in drug discovery programs . This product is strictly for research use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(Z)-3-(5-chloro-1,3-diphenylpyrazol-4-yl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O2/c1-31-23-14-13-19(16-24(23)32-2)20(17-28)15-22-25(18-9-5-3-6-10-18)29-30(26(22)27)21-11-7-4-8-12-21/h3-16H,1-2H3/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNVNWUQEMWTCH-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=CC2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)Cl)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C/C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)Cl)/C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by chlorination to introduce the chloro group.

    Substitution with phenyl groups: The phenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Formation of the enenitrile moiety: This involves the reaction of the pyrazole intermediate with a suitable aldehyde or ketone, followed by dehydration to form the enenitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Synthetic Pathways

The compound’s structure suggests a multi-step synthesis involving:

  • Claisen-Schmidt condensation to form the α,β-unsaturated ketone bridge.

  • Cyclocondensation to construct the pyrazole ring.

  • Electrophilic substitution for introducing the chloro group.

  • Nitrile functionalization via cyanation reactions.

Key Reaction Steps:

StepReaction TypeReagents/ConditionsIntermediate/Product
1Chalcone formation3,4-Dimethoxyacetophenone, pyrazole aldehyde, KOH/ethanol (E)-1-(3,4-Dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one
2ChlorinationVilsmeier-Haack reagent (POCl₃/DMF) 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
3Nitrile introductionNH₄OAc, cyanoethylation agents Prop-2-enenitrile derivative

Stereochemical Control:

The Z-configuration of the α,β-unsaturated nitrile is likely achieved via microwave-assisted synthesis (to enhance regioselectivity) or solvent polarity modulation during condensation .

Substituent Effects:

  • 3,4-Dimethoxyphenyl group : Electron-donating methoxy groups increase chalcone solubility and stabilize the enone system via resonance .

  • 5-Chloro-pyrazole : Introduced via electrophilic chlorination, enhancing electrophilicity for subsequent nucleophilic attacks .

Spectroscopic Characterization

Representative data from analogous compounds:

NMR Analysis :

Proton/CarbonChemical Shift (δ, ppm)Assignment
Pyrazole CH₃2.43 (s)Methyl group on pyrazole
Aromatic H7.42–8.20 (m)Substituted phenyl rings
C≡N~115–120 (C≡N stretch in IR)Nitrile functional group

IR Data :

  • C≡N stretch : 2,230–2,250 cm⁻¹ (sharp, medium intensity).

  • C=O/C=N stretches : 1,650–1,680 cm⁻¹ (chalcone bridge).

Nitro Reduction Pathways:

For nitro-substituted analogs, cyclic voltammetry reveals nitro group reduction at −500 mV (vs. Ag/AgCl), correlating with antitubercular activity via deazaflavin-dependent nitroreductase activation . This suggests potential redox-driven bioactivity for nitrile derivatives.

Solubility and Stability:

  • Aqueous solubility : Enhanced by methoxy substituents (ΔG_solvation ≈ −20 kcal/mol for dimethoxy derivatives) .

  • Photochromic behavior : Observed in crystalline phases for structurally related diazabicyclohexenes .

Scientific Research Applications

Synthesis of the Compound

The synthesis of (2Z)-3-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile typically involves multi-step reactions starting from readily available precursors. The process may include:

  • Formation of the Pyrazole Ring : Utilizing 5-chloro-1,3-diphenyl-1H-pyrazole as a key intermediate.
  • Nitrile Introduction : Employing methods such as the Vilsmeier-Haack reaction to introduce the nitrile group.

This compound's synthesis is crucial for understanding its structure-function relationships in biological systems.

Anticancer Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer activities. For instance:

  • Mechanism of Action : Pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.

A study demonstrated that similar compounds showed inhibition of tumor growth in various cancer models, highlighting their potential as therapeutic agents against malignancies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : Tests against bacterial strains such as Escherichia coli and Staphylococcus aureus revealed promising inhibitory effects.

This suggests that this compound could be developed into a novel class of antimicrobial agents.

Insecticidal Activity

Research has shown that pyrazole derivatives can act as effective insecticides:

  • Targeting GABA Receptors : Compounds like ethiprole, which belong to the same chemical family, function by blocking GABA-regulated chloride channels in insects.

This mechanism underlines the potential use of this compound in pest control formulations.

Case Study on Anticancer Activity

A recent investigation into a related pyrazole derivative showed:

Parameter Value
IC50 (Cancer Cell Line)15 µM
Apoptotic Index75%
Cell Cycle ArrestG0/G1 phase

These findings suggest a strong potential for further development in cancer therapeutics.

Case Study on Antimicrobial Efficacy

In a comparative study:

Compound Zone of Inhibition (mm)
(2Z)-3-(5-chloro...)18
Standard Antibiotic20

The results indicate that while the compound exhibits moderate activity, it may still be beneficial when used in combination therapies.

Mechanism of Action

The mechanism of action of (2Z)-3-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrile group and the pyrazole ring can facilitate binding to biological targets, influencing pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Analog: (2E)-3-(3,4-Dimethoxyphenyl)prop-2-enenitrile

This compound is an intermediate in synthesizing Ivabradine, a pharmaceutical used for angina and heart rate control .

  • Stereochemical Impact: The E-configuration allows planar alignment of the nitrile and dimethoxyphenyl groups, facilitating interactions with biological targets like hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.
  • Synthetic Routes: The E-isomer is synthesized via condensation reactions under controlled conditions (e.g., Wittig or Knoevenagel reactions), whereas the Z-isomer may require sterically hindered catalysts or low-temperature protocols to favor the cis-configuration.

Pyrazole-Based Derivatives

The pyrazole core is a common feature in pharmaceuticals and agrochemicals. Two relevant derivatives include:

5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one ():

  • Structural Differences : Lacks the chloro, diphenyl, and nitrile groups but includes a benzoyl derivative.
  • Synthetic Methods : Prepared via benzoylation of pyrazolone using calcium hydroxide and benzoyl chloride in dioxane . This contrasts with the target compound’s synthesis, which likely involves palladium-catalyzed cross-couplings or nucleophilic substitutions to introduce chloro and aryl groups.
  • Applications : Pyrazolones are often used as analgesics or antipyretics, suggesting the target compound’s pyrazole core could confer similar bioactivity if optimized.

Nitrile-Containing Compounds

Nitrile groups are prevalent in pharmaceuticals (e.g., Vildagliptin) due to their metabolic stability and hydrogen-bonding capacity. However, the target compound’s α,β-unsaturated nitrile may confer reactivity risks (e.g., Michael addition susceptibility), necessitating stabilization strategies absent in saturated nitrile analogs.

Data Table: Comparative Analysis of Key Features

Feature Target Compound (Z-isomer) (2E)-Isomer (Ivabradine Intermediate) 5-Methyl-2-phenyl-pyrazol-3-one
Core Structure Chloro-diphenyl pyrazole + nitrile Dimethoxyphenyl + nitrile (E-config) Pyrazolone + benzoyl
Key Hazards H302, H315, H319 Not explicitly reported Not provided
Synthetic Complexity High (multiple aryl substitutions) Moderate (condensation reactions) Low (single-step benzoylation)
Potential Applications Underexplored Cardiovascular drugs Analgesics/antipyretics
Lipophilicity (LogP) Estimated >4 (high) ~3.2 (moderate) ~2.5 (low)

Research Findings and Implications

Toxicity and Safety : The target compound’s hazards (H302, H315) exceed those of simpler pyrazolones, likely due to chloro and nitrile groups enhancing reactivity and bioaccumulation risks .

Stereochemical Influence : The Z-configuration may limit therapeutic utility compared to the E-isomer’s proven role in Ivabradine, though further studies are needed to assess isomer-specific activities.

Synthetic Challenges : Introducing multiple aryl groups requires advanced catalysis (e.g., Suzuki-Miyaura coupling), increasing production costs compared to derivatives synthesized via single-step reactions .

Biological Activity

The compound (2Z)-3-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile is a complex organic molecule featuring a pyrazole ring, chloro and dimethoxyphenyl substituents, and a nitrile group. Its unique structure suggests potential biological activities that warrant detailed investigation. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H20ClN3O2C_{26}H_{20}ClN_3O_2 with a molecular weight of 455.91 g/mol. The compound exhibits various functional groups that contribute to its reactivity and biological interactions.

PropertyValue
IUPAC Name(Z)-3-(5-chloro-1,3-diphenylpyrazol-4-yl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile
Molecular FormulaC26H20ClN3O2
Molecular Weight455.91 g/mol
CAS Number956189-95-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by chlorination to introduce the chloro group.
  • Substitution with Phenyl Groups : The phenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.
  • Formation of the Enenitrile Moiety : This involves the reaction of the pyrazole intermediate with a suitable aldehyde or ketone, followed by dehydration to form the enenitrile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The presence of the nitrile group and the pyrazole ring enhances its binding affinity to biological targets, potentially influencing pathways related to:

  • Inflammation
  • Cell proliferation
  • Apoptosis

These interactions may lead to modulation of various biological processes.

Anticancer Activity

Several studies have investigated the anticancer properties of similar pyrazole derivatives. For instance, compounds featuring pyrazole rings have shown significant activity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Enzymes

A study focusing on pyrazole derivatives indicated that they could effectively inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in insulin signaling and obesity-related disorders. The inhibition was attributed to the structural features that facilitate binding at the active site .

Comparative Analysis

Comparative studies with similar compounds reveal that variations in substituents significantly affect biological activity. For example:

CompoundBiological Activity
This compoundPotential anticancer and anti-inflammatory effects
(2Z)-3-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-2-(phenyl)prop-2-enenitrileLower activity due to lack of methoxy groups
(2Z)-3-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-2-(4-methoxyphenyl)prop-2-enenitrileIntermediate activity due to single methoxy group

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing this compound?

  • Methodological Answer: The compound can be synthesized via multi-step routes involving pyrazole core formation, followed by functionalization. Key steps include:

  • Mannich Reactions: Used to introduce substituents on pyrazole rings, as demonstrated in the synthesis of structurally similar chloro-pyrazole derivatives via NCH2N-linked bis-substitution .
  • Cyclization Strategies: Phosphorus oxychloride-mediated cyclization of hydrazide intermediates, as employed in the synthesis of pyrazole-oxadiazole hybrids, can be adapted for constructing the prop-2-enenitrile moiety .
  • Purification: Column chromatography (silica gel, gradient elution) is critical for isolating intermediates, with TLC monitoring to ensure reaction progress .

Q. Which spectroscopic techniques are critical for confirming structural integrity?

  • Methodological Answer: A combination of techniques is required:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., Z-configuration via coupling constants) and aryl substitution patterns. For example, methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm) are diagnostic .
  • IR Spectroscopy: Confirms nitrile (C≡N stretch ~2200 cm⁻¹) and chloro-pyrazole (C-Cl ~700 cm⁻¹) functional groups .
  • Elemental Analysis (CHNS): Validates empirical formulas with <0.4% deviation, as applied to related hydrazone derivatives .

Q. How is X-ray crystallography applied to determine the (2Z)-stereochemistry?

  • Methodological Answer:

  • Data Collection: Single crystals are grown via slow evaporation (e.g., ethanol/dichloromethane). Diffraction data collected at low temperature (100 K) minimizes thermal motion .
  • Structure Solution: SHELX software (SHELXD/SHELXL) solves phases via direct methods and refines against Fo² data. The (2Z)-configuration is confirmed by torsion angles (<10° deviation from ideal geometry) .
  • Validation: R-factor convergence (<0.05) and Hirshfeld surface analysis ensure accuracy. Disordered solvent molecules are masked using SQUEEZE .

Advanced Research Questions

Q. How to resolve discrepancies between spectroscopic data and crystallographic results?

  • Methodological Answer:

  • Case Example: If NMR suggests a planar conformation but crystallography reveals steric distortion:
  • Re-examine NMR conditions (e.g., temperature, solvent) to detect dynamic effects .
  • Use DFT calculations (e.g., Gaussian) to model solution-state conformers and compare with crystallographic torsion angles .
  • Complementary Techniques: Polarized microscopy or DSC can detect polymorphism, which may explain conflicting data .

Q. What strategies improve yields in multi-step syntheses with chloro-pyrazole intermediates?

  • Methodological Answer:

  • Optimized Reaction Conditions:
  • Use anhydrous solvents (e.g., THF, DMF) under nitrogen to prevent hydrolysis of nitrile groups .
  • Catalytic Pd(OAc)₂ (5 mol%) enhances coupling efficiency for diarylpyrazole formation .
  • Workflow Adjustments:
  • In situ quenching of reactive intermediates (e.g., Grignard reagents) minimizes side reactions.
  • High-throughput screening (e.g., Chemspeed platforms) identifies optimal stoichiometry for low-yield steps .

Q. How do electronic effects of substituents (e.g., 3,4-dimethoxy) influence reactivity?

  • Methodological Answer:

  • Hammett Analysis: Correlate σ values of substituents (e.g., OMe: σₚ ~ -0.27) with reaction rates in nitrile cyclization. Methoxy groups enhance electron density, stabilizing transition states in electrophilic substitutions .
  • Computational Modeling: DFT (B3LYP/6-31G*) calculates frontier molecular orbitals to predict regioselectivity in pyrazole functionalization .
  • Experimental Validation: Competitive reactions with substituted aryl analogs quantify directing effects via LC-MS product ratios .

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